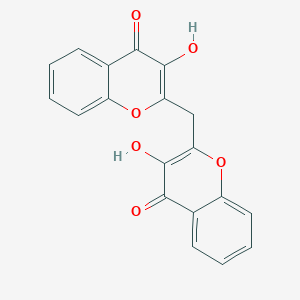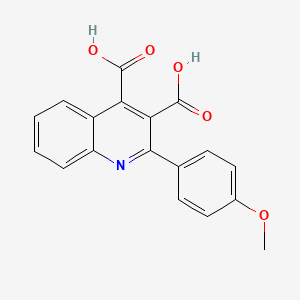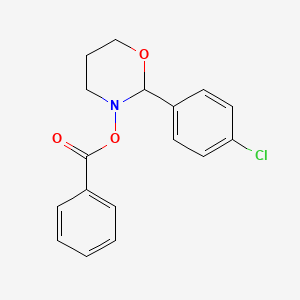
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes This compound is characterized by the presence of a benzoyloxy group, a chlorophenyl group, and an oxazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-(4-chlorophenyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzoyloxy and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxazinane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the chlorophenyl group and have been studied for their antifungal and antitubercular activities.
4-Chlorophenyl isocyanide: This compound has similar structural features and has been studied for its adsorption properties on metal surfaces.
Uniqueness
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane is unique due to the presence of the oxazinane ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88690-80-6 |
|---|---|
Formule moléculaire |
C17H16ClNO3 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-1,3-oxazinan-3-yl] benzoate |
InChI |
InChI=1S/C17H16ClNO3/c18-15-9-7-13(8-10-15)16-19(11-4-12-21-16)22-17(20)14-5-2-1-3-6-14/h1-3,5-10,16H,4,11-12H2 |
Clé InChI |
REMVCCYIQASGLC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(OC1)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
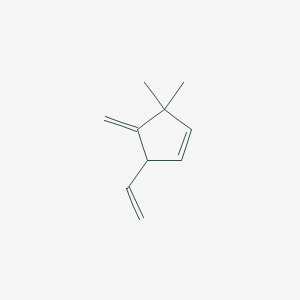
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
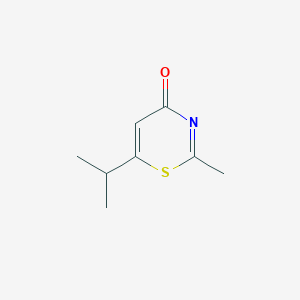
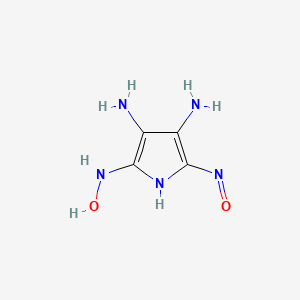
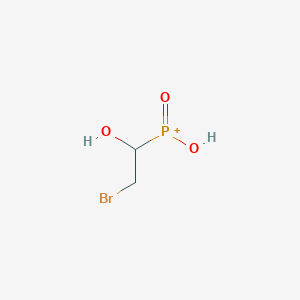
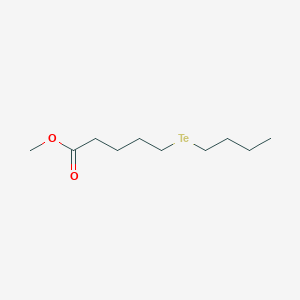
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
